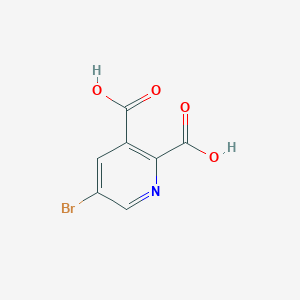
5-Bromopyridine-2,3-dicarboxylic acid
Vue d'ensemble
Description
5-Bromopyridine-2,3-dicarboxylic acid is a brominated pyridine derivative that is of interest in various fields of chemistry due to its potential applications in medicinal chemistry and as a building block for complex molecules. The presence of bromine and carboxylic acid groups in its structure allows for further functionalization and the formation of metal complexes, which can be useful in the development of pharmaceuticals and materials science.
Synthesis Analysis
The synthesis of brominated pyridine derivatives, such as 5-bromopyridine-2,3-dicarboxylic acid, involves various strategies. One approach includes the Stille coupling of 2,5-dibromopyridine with organostannanes to obtain 5-bromo-2,2'-bipyridine derivatives . Another method involves the direct bromination of pyridine derivatives or the radical decarboxylative bromination of corresponding acid chlorides to selectively synthesize 5-bromo and 5,5'-dibromo-2,2'-bipyridines . Additionally, bromination of pyrimidine derivatives has been used to obtain 5-bromo- and 5,5'-dibromo-2,2'-bipyrimidines .
Molecular Structure Analysis
The molecular structure of brominated pyridine derivatives can be characterized using various spectroscopic techniques. For instance, the crystal structure of a related compound, 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide, was determined using single-crystal X-ray diffraction, which revealed two symmetry-independent molecules in the asymmetric unit . Such structural analyses are crucial for understanding the molecular geometry and potential reactivity of the compounds.
Chemical Reactions Analysis
Brominated pyridine derivatives are versatile intermediates that can undergo a range of chemical reactions. For example, the electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2 in an ionic liquid has been investigated, leading to the formation of 6-aminonicotinic acid . The presence of a bromine atom in the pyridine ring enhances the reactivity towards nucleophilic substitution reactions, which can be exploited to introduce various functional groups into the molecule.
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-bromopyridine-2,3-dicarboxylic acid and related compounds are influenced by the presence of halogen atoms and functional groups in the molecule. These properties include solubility, melting point, and reactivity, which are important for the compound's applications in synthesis and material science. The halogen-rich intermediate, 5-bromo-2-chloro-4-fluoro-3-iodopyridine, for instance, serves as a valuable building block due to its diverse reactivity profile, allowing for the synthesis of pentasubstituted pyridines with various functionalities .
Applications De Recherche Scientifique
1. Bromination of 5-Methylpyridine-2,3-dicarboxylic Acid Dimethyl Ester
- Application Summary : This study focused on the bromination of 5-methylpyridine-2,3-dicarboxylic acid dimethyl ester (MPE), a key step in the synthesis of imidazolinones . The bromination reaction increases the polarity of the molecule by introducing bromine, activating the C–H bond of the alkane to obtain the bromine-substituted target product .
- Methods and Procedures : An online Raman analysis technique was used for the first time to study the mechanism underlying the synthesis of 5-bromomethylpyridine-2,3-dicarboxylic acid methyl ester (CMPE) via a bromination reaction with MPE as the raw material, N-bromosuccinimide (NBS) as the brominating reagent, and azobisisobutyronitrile (AIBN) as an initiator .
- Results and Outcomes : The study found that the bromination reaction of MPE is a typical reaction initiated by free radicals. The activation energy of bromination of MPE was found to be 37.02 kJ mol –1, and the apparent reaction heat was 2.23 kJ mol –1 (calculated in the moles of NBS). The adiabatic temperature rise was 6.30°C under thermal runaway .
2. Synthesis of New Metal–Organic Frameworks
- Application Summary : This research involved the synthesis of new metal–organic frameworks (MOFs) derived from pyridine-3,5-dicarboxylic acid .
- Methods and Procedures : A series of new compounds were prepared from reactions of pyridine-3,5-dicarboxylic acid (PDCH2), bipositive d-metal ions (Cd2+, Zn2+, Co2+ and Cu2+) and various template molecules .
- Results and Outcomes : The study resulted in the synthesis of several new compounds, some of which displayed unusual structural architectures. Two of them, in particular, presented new topological types .
Safety And Hazards
The safety information for 5-Bromopyridine-2,3-dicarboxylic acid includes the following hazard statements: H302-H315-H319-H335 . The precautionary statements include P261-P305+P351+P338 . It is recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .
Propriétés
IUPAC Name |
5-bromopyridine-2,3-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrNO4/c8-3-1-4(6(10)11)5(7(12)13)9-2-3/h1-2H,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDDREAGLVSBXOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C(=O)O)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40573182 | |
| Record name | 5-Bromopyridine-2,3-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40573182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromopyridine-2,3-dicarboxylic acid | |
CAS RN |
98555-51-2 | |
| Record name | 5-Bromopyridine-2,3-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40573182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromopyridine-2,3-dicarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



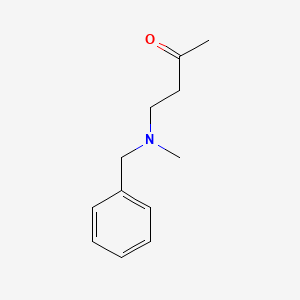
![2-(ACETYLAMINO)-3-[(4-BROMOPHENYL)SULFANYL]PROPANOIc acid](/img/structure/B1283019.png)



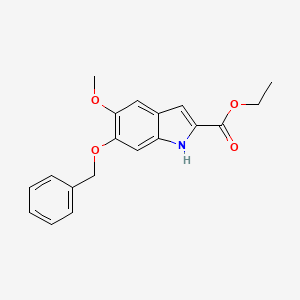
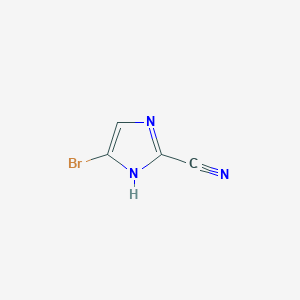


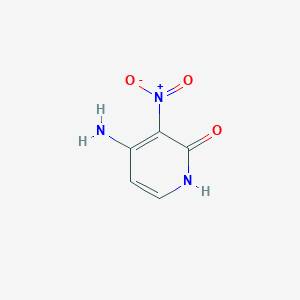
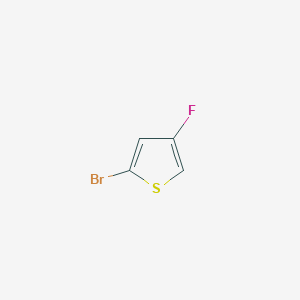
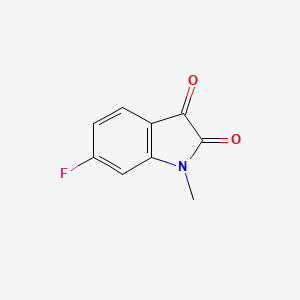
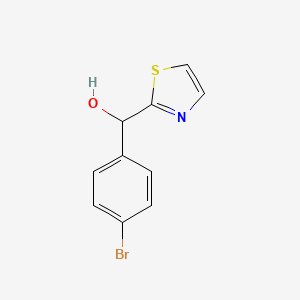
![3-amino-1H-benzo[f]chromene-2-carbonitrile](/img/structure/B1283054.png)